molecular formula C4H2F2N2 B1360292 3,6-Difluoropyridazine CAS No. 33097-39-1

3,6-Difluoropyridazine

Cat. No.: B1360292
CAS No.: 33097-39-1
M. Wt: 116.07 g/mol
InChI Key: RVECZHFENFMRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Difluoropyridazine is a chemical compound with the molecular formula C4H2F2N2 and a molecular weight of 116.07 . It is a solid powder at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H2F2N2/c5-3-1-2-4(6)8-7-3/h1-2H . This indicates that the molecule consists of a pyridazine ring with fluorine atoms attached at the 3rd and 6th positions.


Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 204.3±20.0 °C at 760 mmHg, and a flash point of 77.4±21.8 °C . It is a solid powder at ambient temperature .

Scientific Research Applications

Pyridazine Derivatives in Pharmacological Investigations

Studies have shown that pyridazines, including 3,6-difluoropyridazine derivatives, are significant in pharmacological research. For instance, certain 3,6-dialkoxy-pyridazines display anticonvulsive properties, and 3,6-dihydrazino-pyridazine shows similarities to blood pressure-lowering drugs in its pharmacological properties (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).

Herbicidal and Bleaching Activities

Pyridazine derivatives, including this compound, have been explored for their herbicidal activities. Novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives demonstrated significant herbicidal properties in specific tests (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).

Anticonvulsant Properties

Various studies have synthesized and evaluated pyridazine derivatives for their anticonvulsant activities. For example, certain 6-aryl-3-(hydroxypolymethyleneamino)pyridazines showed significant anticonvulsant activity in different animal models of epilepsy (Hallot, Brodin, Merlier, Brochard, Chambon, & Bizière, 1986).

Antihypertensive Activity

Hydrazinopyridazine derivatives, which are chemically related to this compound, have shown promising results in antihypertensive activity. These compounds, including ISF 2123, demonstrated significant haemodynamic and antihypertensive action in various animal species (Carpi & Dorigotti, 1974).

Safety and Hazards

3,6-Difluoropyridazine is harmful if swallowed or inhaled, and it causes skin and eye irritation . It’s recommended to wear suitable personal protective equipment when handling this compound .

Biochemical Analysis

Biochemical Properties

3,6-Difluoropyridazine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This interaction is crucial in understanding the compound’s potential as a therapeutic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm. Understanding the dosage-response relationship is crucial for the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For instance, this compound has been shown to affect the metabolism of certain amino acids and nucleotides, leading to changes in their intracellular concentrations.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and the subsequent biological effects.

Properties

IUPAC Name

3,6-difluoropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F2N2/c5-3-1-2-4(6)8-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVECZHFENFMRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186755
Record name Pyridazine, 3,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33097-39-1
Record name Pyridazine, 3,6-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033097391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridazine, 3,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Difluoropyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Difluoropyridazine
Reactant of Route 2
3,6-Difluoropyridazine
Reactant of Route 3
3,6-Difluoropyridazine
Reactant of Route 4
3,6-Difluoropyridazine
Reactant of Route 5
3,6-Difluoropyridazine
Reactant of Route 6
3,6-Difluoropyridazine
Customer
Q & A

Q1: What are the potential applications of 3,6-difluoropyridazine in agricultural chemistry?

A1: this compound serves as a valuable starting material for synthesizing various 3-aryloxy-6-chloropyridazines and 3-aryloxy-6-fluoropyridazines []. These synthesized compounds have shown promising herbicidal activity against Brassica napus and Echinochloa crus-gall []. For instance, compounds (Ⅲ_3), (Ⅲ_8), and (Ⅳ_2) exhibited significant inhibition against E. crus-gall at a concentration of 100 μg/mL, demonstrating their potential as herbicides [].

Q2: How is the crystal structure of this compound derivatives characterized?

A2: The crystal structure of 3-Benz­yl­oxy-6-fluoro­pyridazine, a derivative synthesized from 3,6-difluoro­pyridazine, has been analyzed []. The asymmetric unit reveals two independent molecules with almost identical geometry []. These molecules are connected through weak intermolecular C—H⋯F hydrogen bonds and C—H⋯π interactions within the crystal structure []. This structural information provides insights into the molecular packing and potential interactions of this compound derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.